molecular formula C10H12O3 B118377 3-(Benzyloxy)propanoic acid CAS No. 27912-85-2

3-(Benzyloxy)propanoic acid

Cat. No. B118377
CAS RN: 27912-85-2
M. Wt: 180.2 g/mol
InChI Key: OZGUGVRKYBSDBN-UHFFFAOYSA-N
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Patent
US08063044B2

Procedure details

Sodium metal (249 mg, 10.8 mmol) was added to benzyl alcohol (30 g, 278 mmol) at room temperature under nitrogen and the reaction was stirred for 30 minutes. Methyl acrylate (25.9 ml, 259 mmol) was then added dropwise and the reaction was stirred at room temperature for 18 h. After quenching with saturated aqueous ammonium chloride solution (200 ml) the mixture was extracted with ethyl acetate (2×300 ml) and the combined organic extracts were washed with brine (100 ml), dried over magnesium sulphate and concentrated under reduced pressure. The residual oil was dissolved in ethanol (300 ml) and 1M aqueous sodium hydroxide solution (300 ml) was added dropwise. After 3 hours the ethanol was removed under reduced pressure and the aqueous residue was washed with dichloromethane (200 ml). The aqueous phase was then acidified with 2N aqueous hydrochloric acid (150 ml), extracted with dichloromethane (2×250 ml) and the combined organic extracts were dried over magnesium sulphate and concentrated under reduced pressure. The residual oil was dissolved in 10% aqueous potassium carbonate solution (300 ml), washed with diethylether (300 ml) and the aqueous phase was acidified to pH1 using concentrated hydrochloric acid. The mixture was then extracted with dichloromethane (2×300 ml) and the combined organic extracts were dried over magnesium sulphate and concentrated under reduced pressure to provide the title compound (44.4 g) as a colourless oil.
Quantity
25.9 mL
Type
reactant
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step Two
Quantity
249 mg
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([OH:8])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[C:9]([O:13]C)(=[O:12])[CH:10]=[CH2:11]>[Na]>[CH2:1]([O:8][CH2:11][CH2:10][C:9]([OH:13])=[O:12])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1 |^1:14|

Inputs

Step One
Name
Quantity
25.9 mL
Type
reactant
Smiles
C(C=C)(=O)OC
Step Two
Name
Quantity
30 g
Type
reactant
Smiles
C(C1=CC=CC=C1)O
Name
Quantity
249 mg
Type
catalyst
Smiles
[Na]

Conditions

Stirring
Type
CUSTOM
Details
the reaction was stirred for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the reaction was stirred at room temperature for 18 h
Duration
18 h
CUSTOM
Type
CUSTOM
Details
After quenching with saturated aqueous ammonium chloride solution (200 ml) the mixture
EXTRACTION
Type
EXTRACTION
Details
was extracted with ethyl acetate (2×300 ml)
WASH
Type
WASH
Details
the combined organic extracts were washed with brine (100 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulphate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
The residual oil was dissolved in ethanol (300 ml)
ADDITION
Type
ADDITION
Details
1M aqueous sodium hydroxide solution (300 ml) was added dropwise
CUSTOM
Type
CUSTOM
Details
After 3 hours the ethanol was removed under reduced pressure
Duration
3 h
WASH
Type
WASH
Details
the aqueous residue was washed with dichloromethane (200 ml)
EXTRACTION
Type
EXTRACTION
Details
extracted with dichloromethane (2×250 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined organic extracts were dried over magnesium sulphate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
The residual oil was dissolved in 10% aqueous potassium carbonate solution (300 ml)
WASH
Type
WASH
Details
washed with diethylether (300 ml)
EXTRACTION
Type
EXTRACTION
Details
The mixture was then extracted with dichloromethane (2×300 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined organic extracts were dried over magnesium sulphate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(C1=CC=CC=C1)OCCC(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 44.4 g
YIELD: CALCULATEDPERCENTYIELD 95.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.